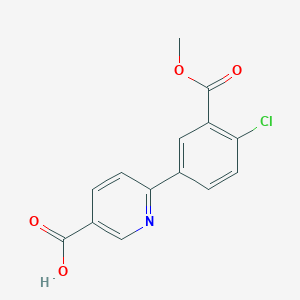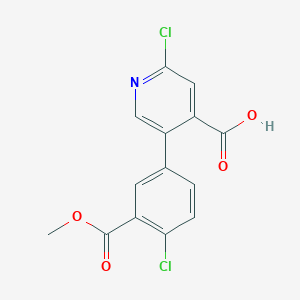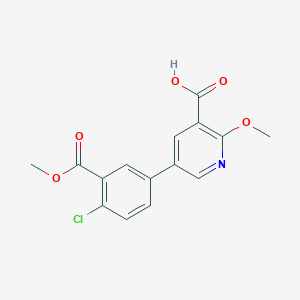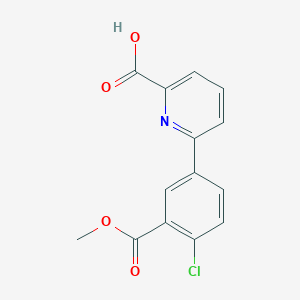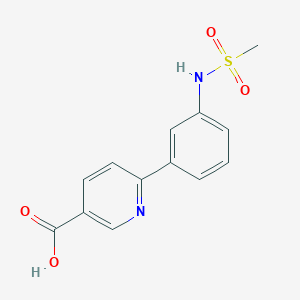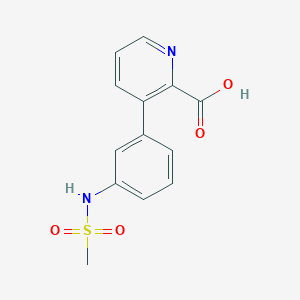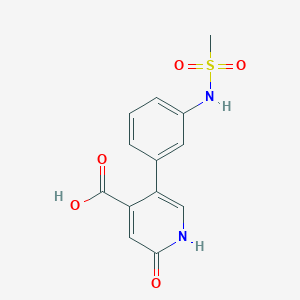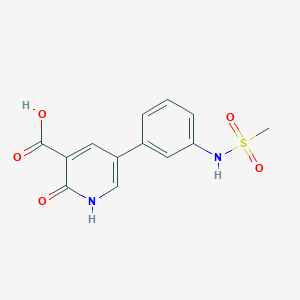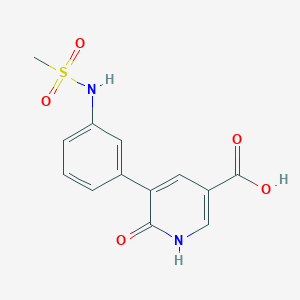
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid (HMPA) is a synthetic derivative of nicotinic acid (vitamin B3) and is widely used in scientific research and lab experiments. It is a powerful antioxidant and has been studied for its potential applications in a variety of areas, including cancer, cardiovascular disease, and neurological disorders. HMPA has a wide range of biochemical and physiological effects and has been shown to have a number of potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been studied for its potential applications in a variety of areas, including cancer, cardiovascular disease, and neurological disorders. In particular, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It has also been studied for its potential to reduce oxidative stress and to protect against cardiovascular disease. Additionally, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been studied for its potential to reduce the symptoms of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mécanisme D'action
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to act as an antioxidant, which means that it can reduce oxidative stress in the body. It has also been shown to reduce inflammation and to inhibit the growth of cancer cells. Additionally, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to reduce the symptoms of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Biochemical and Physiological Effects
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, reduce inflammation, inhibit the growth of cancer cells, and reduce the symptoms of neurological disorders. Additionally, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to have anti-aging effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has a number of potential advantages and limitations for lab experiments. One of the main advantages of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is that it is easy to synthesize and isolate. Additionally, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is relatively stable and can be stored for extended periods of time. However, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is also relatively expensive and can be toxic in high doses.
Orientations Futures
There are a number of potential future directions for 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% research. One potential area of research is to further explore the potential applications of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% in cancer, cardiovascular disease, and neurological disorders. Additionally, further research could be done to explore the biochemical and physiological effects of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% and to identify new potential uses for 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95%. Additionally, further research could be done to improve the synthesis and isolation methods for 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95%. Finally, further research could be done to explore the potential advantages and limitations of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% for lab experiments.
Méthodes De Synthèse
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% can be synthesized from nicotinic acid, which is a naturally occurring vitamin B3. The synthesis of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% involves the reaction of nicotinic acid with 3-methylsulfonylaminophenyl. This reaction is catalyzed by a strong acid such as hydrochloric acid and takes place at high temperatures. The resulting 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is then purified and isolated using chromatographic techniques.
Propriétés
IUPAC Name |
5-[3-(methanesulfonamido)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(19,20)15-10-4-2-3-8(5-10)11-6-9(13(17)18)7-14-12(11)16/h2-7,15H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTGDRMEZQUURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688366 |
Source


|
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-81-4 |
Source


|
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

